molecular formula C9H14ClNO2 B1376387 Quinuclidin-3-ylidene acetic acid hydrochloride CAS No. 75208-44-5

Quinuclidin-3-ylidene acetic acid hydrochloride

Cat. No. B1376387
CAS RN: 75208-44-5
M. Wt: 203.66 g/mol
InChI Key: VYPQZKGCMOLHAB-UHFFFAOYSA-N
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Patent
US06281226B1

Procedure details

Methyl quinuclidin-3-ylideneacetate hydrochloride (1 g) was heated in concentrated hydrochloric acid (10 ml) at 60° C. for 18 hrs and the solution evaporated to dryness. The residue was kept under vacuum over P2O5 for 3 days to give quinuclidin-3-ylidene acetic acid hydrochloride, 0.91 g (97%) as a white solid; 1H NMR (D2O) inter alia 5.77 (broad s) and 5.86 (broad s) (ca. 1:1, vinyl protons of the two geom. isomers).
Name
Methyl quinuclidin-3-ylideneacetate hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[CH:10][C:11]([O:13]C)=[O:12])[CH2:3]2>Cl>[ClH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[CH:10][C:11]([OH:13])=[O:12])[CH2:3]2 |f:0.1,3.4|

Inputs

Step One
Name
Methyl quinuclidin-3-ylideneacetate hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.N12CC(C(CC1)CC2)=CC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.N12CC(C(CC1)CC2)=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.